Benzoylpas
Overview
Description
Benzamidosalicylate is a chemical compound with the molecular formula C14H11NO4. It is known for its analgesic and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamidosalicylate can be synthesized through the reaction of benzoyl chloride with p-aminobenzoic acid . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of benzamidosalicylate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization.
Types of Reactions:
Oxidation: Benzamidosalicylate can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its effects on biological systems, including its potential as an anti-inflammatory agent.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of benzamidosalicylate involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Salicylic Acid: Known for its use in pain relief and anti-inflammatory treatments.
Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.
Ibuprofen: Another common nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness: Benzamidosalicylate is unique in its specific molecular structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of benzoyl and salicylate groups contributes to its unique pharmacological profile .
Biological Activity
Benzoylpas, a compound derived from benzoyl derivatives, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial properties, antiproliferative effects in cancer research, and potential applications in drug design.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly in inhibiting bacterial RNA polymerase (RNAP). A notable study modified benzoyl benzoic acid derivatives to enhance their antimicrobial efficacy. The research demonstrated that certain derivatives exhibited significant activity against Streptococcus pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some compounds .
Table 1: Antimicrobial Activity of Benzoyl Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
C3 | Streptococcus pneumoniae | 256 |
5e | Streptococcus pneumoniae | 1 |
5a | Staphylococcus aureus | 8 |
The mechanism behind this activity involves the inhibition of the σ factor binding to RNAP, which is critical for bacterial transcription and growth. This inhibition was confirmed through various assays, including ELISA-based tests and protein complement assays .
Antiproliferative Effects
This compound also exhibits notable antiproliferative activity against various cancer cell lines. For instance, a benzoylpiperidine derivative demonstrated significant inhibition of human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM. The compound's mechanism of action appears to involve competitive inhibition of monoacylglycerol lipase (MAGL), which is implicated in cancer cell proliferation .
Table 2: Antiproliferative Activity of Benzoylpiperidine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
18 | MDA-MB-231 | 19.9 |
18 | MCF-7 | 75.3 |
20 | COV318 | 7.9 |
This research underscores the potential of this compound derivatives as therapeutic agents in oncology, particularly through their selective action on cancer cells compared to non-cancerous cells .
Structure-Activity Relationship Studies
Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of this compound compounds against various pathogens, including the Mycobacterium avium complex (MAC). These models utilize structural descriptors to classify compounds as active or inactive, achieving over 80% accuracy in predictions . This approach facilitates the identification of promising candidates for further development.
Case Studies and Research Findings
Several case studies illustrate the application of this compound derivatives in drug design and development:
- Inhibition of Bacterial RNA Polymerase : Modifications to benzoyl benzoic acid derivatives resulted in enhanced antimicrobial activity against key bacterial strains, demonstrating the importance of structural optimization in drug efficacy .
- Cancer Therapeutics : The optimization of benzoylpiperidine compounds led to the discovery of highly potent MAGL inhibitors with significant anticancer properties, showcasing their potential as novel therapeutic agents .
- QSAR Models for Drug Discovery : The development of QSAR models has enabled researchers to predict the efficacy of new compounds against MAC, highlighting the utility of computational methods in drug discovery processes .
Properties
CAS No. |
13898-58-3 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-benzamido-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
GNZCRYWFWKFIDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Key on ui other cas no. |
13898-58-3 528-96-1 |
Related CAS |
528-96-1 (calcium salt) 5631-00-5 (calcium salt/solvate) |
Synonyms |
4-(benzoylamino)-2-hydroxybenzoic acid 4-(benzoylamino)-2-hydroxybenzoic acid, calcium salt 4-benzamidosalicylic acid Bepask para-benzoylaminosalicylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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